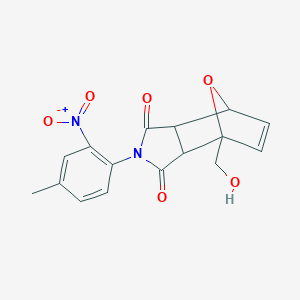
N-(3,5-dibromo-4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dibromo-4-hydroxyphenyl)propanamide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of 4-hydroxyphenylpropionic acid and is synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase and chitinase, which are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is its potential as a new drug candidate for the treatment of various diseases. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and side effects, which need to be studied further before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One direction is the development of new drugs based on its structure and properties. Another direction is the study of its toxicity and side effects, which will be important for its use in clinical trials. Additionally, further studies are needed to understand its mechanism of action and how it can be used to treat various diseases. Finally, the synthesis of new derivatives of N-(3,5-dibromo-4-hydroxyphenyl)propanamide can be explored to improve its properties and effectiveness.
In conclusion, N-(3,5-dibromo-4-hydroxyphenyl)propanamide is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, anticancer, and neuroprotective properties make it a promising candidate for drug development. However, further studies are needed to understand its mechanism of action, toxicity, and side effects, and to develop new derivatives for improved effectiveness.
Méthodes De Synthèse
There are several methods to synthesize N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionitrile followed by hydrolysis of the resulting nitrile to obtain N-(3,5-dibromo-4-hydroxyphenyl)propanamide.
Applications De Recherche Scientifique
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been studied for its potential applications in various fields. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
Propriétés
Nom du produit |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C9H9Br2NO2 |
Poids moléculaire |
322.98 g/mol |
Nom IUPAC |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-8(13)12-5-3-6(10)9(14)7(11)4-5/h3-4,14H,2H2,1H3,(H,12,13) |
Clé InChI |
ZBPYNKYAQKSNOV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
SMILES canonique |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
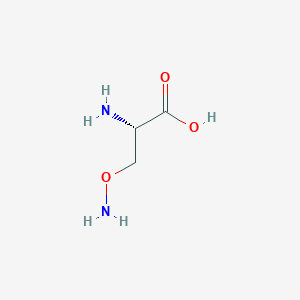
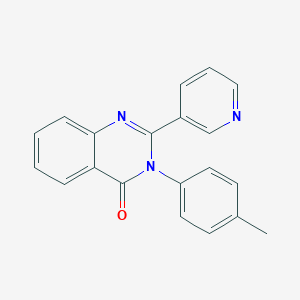
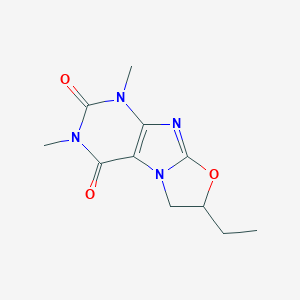
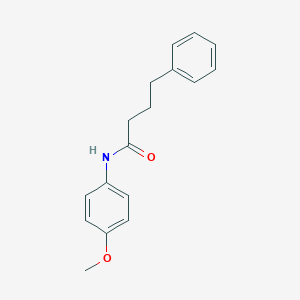
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
